molecular formula C21H32O8 B8115853 Ald-benzyl-PEG5-CH2 tBu-ester

Ald-benzyl-PEG5-CH2 tBu-ester

Cat. No.: B8115853
M. Wt: 412.5 g/mol
InChI Key: FJWPTKZPHVHOBI-UHFFFAOYSA-N
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Description

Ald-benzyl-PEG5-CH2 tBu-ester: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. These linkers are widely used in various chemical and biological applications due to their ability to improve solubility and reduce aggregation. The compound has the chemical formula C21H32O8 and a molecular weight of 412.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ald-benzyl-PEG5-CH2 tBu-ester typically involves the reaction of benzyl aldehyde with PEG5 and t-butyl ester under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and time, are optimized to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to handle large quantities of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ald-benzyl-PEG5-CH2 tBu-ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ald-benzyl-PEG5-CH2 tBu-ester has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Ald-benzyl-PEG5-CH2 tBu-ester involves its ability to form stable yet reversible linkages with various molecules. The aldehyde group can react with amines to form Schiff bases, while the ester group can undergo hydrolysis to release the active compound. These reactions enable the compound to exert its effects by targeting specific molecular pathways and improving the solubility and stability of the conjugated molecules .

Comparison with Similar Compounds

  • Ald-benzyl-PEG3-CH2 tBu-ester
  • Ald-benzyl-PEG7-CH2 tBu-ester
  • Ald-benzyl-PEG10-CH2 tBu-ester

Comparison:

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O8/c1-21(2,3)29-20(23)17-27-13-12-25-9-8-24-10-11-26-14-15-28-19-6-4-18(16-22)5-7-19/h4-7,16H,8-15,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWPTKZPHVHOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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